4-(Phenoxymethyl)benzoyl chloride

概要

説明

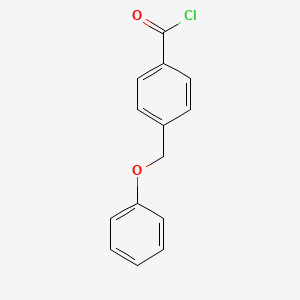

4-(Phenoxymethyl)benzoyl chloride is an organic compound with the molecular formula C14H11ClO2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a phenoxymethyl group. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenoxymethyl)benzoyl chloride typically involves the reaction of 4-(Phenoxymethyl)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to the corresponding acyl chloride.

Industrial Production Methods: In an industrial setting, the preparation of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved safety, especially when handling reactive reagents like thionyl chloride.

化学反応の分析

Types of Reactions: 4-(Phenoxymethyl)benzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-(Phenoxymethyl)benzoic acid.

Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 4-(Phenoxymethyl)benzoyl group into aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and phenols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous or alcoholic media.

Friedel-Crafts Acylation: Requires a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products:

Amides and Esters: Formed through nucleophilic substitution.

4-(Phenoxymethyl)benzoic Acid: Formed through hydrolysis.

Aromatic Ketones: Formed through Friedel-Crafts acylation.

科学的研究の応用

Antimicrobial Properties

Research indicates that 4-(Phenoxymethyl)benzoyl chloride exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness similar to that of established antibiotics. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis, akin to other benzoyl derivatives .

Antifungal Applications

In addition to antibacterial properties, studies have shown that derivatives of this compound possess antifungal activity. This broad-spectrum efficacy makes it a candidate for developing new antifungal agents, particularly in light of increasing resistance observed in common fungal pathogens .

Pharmaceutical Formulations

The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting infections caused by resistant bacteria and fungi. Its derivatives are being explored for their potential as prodrugs, which can enhance bioavailability and therapeutic effectiveness .

Targeted Drug Delivery Systems

Recent advancements have seen the incorporation of this compound into polymeric drug delivery systems. These systems aim to improve the targeted delivery of therapeutics, minimizing side effects and enhancing treatment efficacy for diseases such as cancer and chronic infections .

Polymer Chemistry

In material science, this compound is utilized in the synthesis of functional polymers. Its reactive benzoyl chloride group allows for the modification of polymer chains, leading to materials with tailored properties suitable for specific applications such as coatings or adhesives .

Photoinitiators in Polymerization Processes

The compound is also employed as a photoinitiator in UV-curable coatings and inks. Its ability to absorb UV light facilitates the initiation of polymerization processes, making it valuable in industrial applications where rapid curing is required .

Case Studies and Research Findings

作用機序

The mechanism of action of 4-(Phenoxymethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a key intermediate in the formation of more complex molecules.

類似化合物との比較

Benzoyl Chloride: Similar in structure but lacks the phenoxymethyl group.

4-Methylbenzoyl Chloride: Contains a methyl group instead of the phenoxymethyl group.

4-Chlorobenzoyl Chloride: Contains a chlorine atom instead of the phenoxymethyl group.

Uniqueness: 4-(Phenoxymethyl)benzoyl chloride is unique due to the presence of the phenoxymethyl group, which imparts distinct reactivity and properties compared to other benzoyl chloride derivatives. This makes it particularly useful in the synthesis of specific pharmaceuticals and agrochemicals where the phenoxymethyl group plays a crucial role in the biological activity of the final product.

生物活性

4-(Phenoxymethyl)benzoyl chloride is an organic compound with the molecular formula . It is a derivative of benzoyl chloride, characterized by the substitution of the benzoyl group with a phenoxymethyl group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Chemical Structure

The structure of this compound can be represented as follows:

- Molecular Formula :

- CAS Number : 591235-76-6

Reactivity

This compound exhibits several key chemical reactions:

- Nucleophilic Substitution : The acyl chloride group reacts readily with nucleophiles, leading to the formation of amides and esters.

- Hydrolysis : In aqueous environments, it hydrolyzes to yield 4-(Phenoxymethyl)benzoic acid.

- Friedel-Crafts Acylation : It serves as an acylating agent in Friedel-Crafts reactions, facilitating the introduction of the 4-(Phenoxymethyl)benzoyl group into aromatic compounds.

Antimicrobial Properties

Research has indicated that derivatives of benzoyl chloride, including this compound, may possess significant antimicrobial activity. A study focused on substituted benzoylthiourea derivatives demonstrated that similar compounds exhibited promising antibacterial and antifungal properties, suggesting potential applications in both clinical and agricultural settings .

Case Studies

- Antibacterial Activity : In a study involving various substituted benzoyl derivatives, researchers found that certain compounds demonstrated effective inhibition against resistant strains of bacteria. The mechanism was attributed to their ability to interfere with bacterial cell wall synthesis .

- Antifungal Activity : Another investigation highlighted the antifungal efficacy of phenoxy-substituted benzoyl compounds against pathogenic fungi. The results indicated a dose-dependent response, where higher concentrations resulted in increased antifungal activity .

Applications in Drug Development

The biological activity of this compound is leveraged in drug development for its potential anti-inflammatory and analgesic properties. Its reactivity as an acylating agent allows for the synthesis of various bioactive molecules that could serve as therapeutic agents .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Benzoyl Chloride | Lacks phenoxymethyl group | Limited biological activity |

| 4-Methylbenzoyl Chloride | Contains a methyl group | Moderate antimicrobial effects |

| 4-Chlorobenzoyl Chloride | Contains a chlorine atom | Varies; some antibacterial properties |

| This compound | Unique phenoxymethyl substitution | Promising antibacterial and antifungal activity |

特性

IUPAC Name |

4-(phenoxymethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEGSQLMWXIKQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20500299 | |

| Record name | 4-(Phenoxymethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591235-76-6 | |

| Record name | 4-(Phenoxymethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。